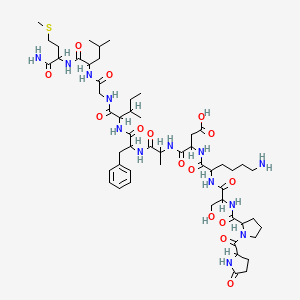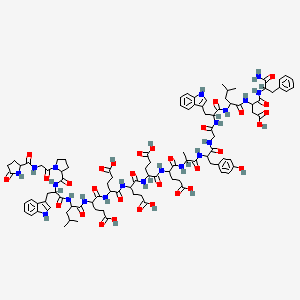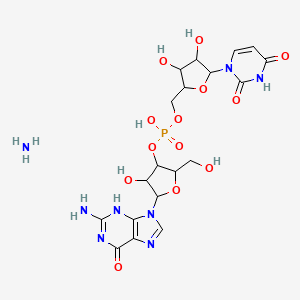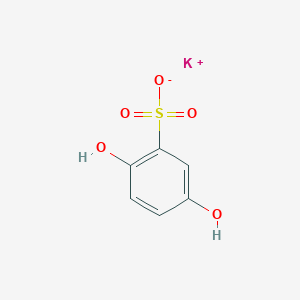
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Übersicht
Beschreibung
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione has been involved in various chemical reactions and synthesis processes. For example, it reacts with amines and aldehydes to form chalcones, imines, and chromones. It also shows interesting behaviors in reactions with formaldehyde and secondary amines, leading to the formation of specific compounds like 3-hydroxymethyl-2-methylchromone and 3-acetylbischromanylmethane (Potnis & Samant, 2002). Another study demonstrates its potential in synthesizing pyrazolo[1,5-a]pyrimidines when reacted with amino-pyrazoles (Maquestiau et al., 2010).
Luminescence and Photoluminescence Studies
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione has been utilized in luminescence and photoluminescence studies, particularly in the context of europium(III) complexes. These studies focus on understanding the luminescence properties and the Judd-Ofelt intensity parameters, which are crucial for developing materials with specific optical characteristics (Devi et al., 2018).
Structural and Molecular Characterization
The compound's structural characteristics have been extensively studied, providing insights into its molecular configuration and behavior in different environments. Crystallographic studies have been performed to understand its various forms, including its enolic tautomers, which are essential for predicting its reactivity and interactions with other molecules (Ng et al., 1994).
Application in Magnetic Materials
Research has also explored the use of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione in the synthesis of single-ion magnets. These materials have significant implications in information storage and quantum computing. The compound's ability to form complexes with rare earth metals like dysprosium(III) has been pivotal in studying their magnetic behaviors and potential as high-performance magnetic materials (Zhang et al., 2018).
Novel Syntheses and Reactions
Finally, 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione has been a key component in novel synthetic routes to create diverse chemical structures. Its reactions with various reagents like β-ketoamides and ketenes have been investigated to produce new compounds with potential applications in different fields of chemistry and material science (Nejadshafiee et al., 2013).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZZGIRQJCKZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404460 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
CAS RN |
65897-66-7, 240424-48-0 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B7803425.png)










